molecular formula C15H28N2O3 B14788174 (R)-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14788174
M. Wt: 284.39 g/mol
InChI Key: BCTFNJAAWPWZKN-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate is a chiral compound that has gained attention in various fields of scientific research This compound is known for its unique structural features, which include a pyrrolidine ring, a tetrahydropyran moiety, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydropyran-4-ylmethyl group.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The tetrahydropyran moiety can participate in nucleophilic substitution reactions, where the tetrahydropyran-4-ylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound has been studied for its potential biological activities, including its role as a building block for the synthesis of bioactive molecules. It may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents. Its structural features allow for the design of molecules with specific biological targets.

Industry

In the industrial sector, ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate is used in the production of fine chemicals and pharmaceuticals. Its synthesis and applications are optimized for scalability and cost-effectiveness.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate (racemic mixture)
  • ®-tert-Butyl (1-(methyl)pyrrolidin-3-yl)carbamate

Uniqueness

®-tert-Butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to its chiral nature and the presence of both a pyrrolidine ring and a tetrahydropyran moiety. These features contribute to its diverse reactivity and potential applications in various fields. Compared to its similar compounds, the ®-enantiomer may exhibit different biological activities and selectivity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFNJAAWPWZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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